3-(3-chloro-4-fluorophenyl)-N-(oxan-4-yl)propanamide
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Overview
Description
3-(3-chloro-4-fluorophenyl)-N-(oxan-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides It features a phenyl ring substituted with chlorine and fluorine atoms, and an oxan-4-yl group attached to the propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-N-(oxan-4-yl)propanamide typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with chlorine and fluorine atoms through electrophilic aromatic substitution reactions.
Amide Formation: The substituted phenyl ring is then reacted with a propanoyl chloride derivative to form the amide bond.
Oxan-4-yl Group Attachment: Finally, the oxan-4-yl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-N-(oxan-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: It could be investigated for its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: The compound might be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-(oxan-4-yl)propanamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(3-chloro-4-fluorophenyl)-N-(oxan-4-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(3-chloro-4-fluorophenyl)-N-(oxan-4-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
3-(3-chloro-4-fluorophenyl)-N-(oxan-4-yl)pentanamide: Similar structure but with a pentanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 3-(3-chloro-4-fluorophenyl)-N-(oxan-4-yl)propanamide lies in its specific substitution pattern and the presence of the oxan-4-yl group, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H17ClFNO2 |
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Molecular Weight |
285.74 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-(oxan-4-yl)propanamide |
InChI |
InChI=1S/C14H17ClFNO2/c15-12-9-10(1-3-13(12)16)2-4-14(18)17-11-5-7-19-8-6-11/h1,3,9,11H,2,4-8H2,(H,17,18) |
InChI Key |
DTCOJNIFTYMISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC(=O)CCC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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